![molecular formula C18H18O4 B6323366 (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 219299-46-4](/img/structure/B6323366.png)
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as 2,5-dimethoxy-4-methoxyamphetamine (DOM), is a synthetic drug of the phenethylamine class. It was first synthesized in the 1960s and has been used in scientific research since then. DOM is known for its hallucinogenic properties, and is considered to be a powerful psychedelic drug. It has a wide range of effects on the body, including changes in perception, mood, and behavior.
Scientific Research Applications
DOM has been used in scientific research since its synthesis in the 1960s. It has been studied for its effects on the central nervous system, as well as its potential therapeutic applications. It has been used to study the effects of hallucinogenic drugs on the brain and behavior, and has been used to study the effects of serotonin on behavior. It has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Mechanism of Action
DOM acts as a serotonin-releasing agent, meaning that it increases the amount of serotonin in the brain. It binds to and activates certain serotonin receptors, which then triggers the release of serotonin. This increase in serotonin can lead to changes in mood, perception, and behavior.
Biochemical and Physiological Effects
DOM has a wide range of effects on the body. It can cause changes in perception, mood, and behavior. It can also cause increased heart rate, increased blood pressure, and dilated pupils. In addition, it can cause hallucinations, confusion, and disorientation.
Advantages and Limitations for Lab Experiments
One advantage of using DOM in lab experiments is that it is relatively easy to synthesize. It is also relatively safe to use in lab experiments, as long as proper safety precautions are taken. However, one limitation of using DOM in lab experiments is that it is a Schedule I drug in the United States, meaning that it is illegal to possess or use.
Future Directions
There are a number of potential future directions for research on DOM. One potential direction is to further study its effects on the brain and behavior. Another potential direction is to study its potential therapeutic applications, such as its potential use in treating depression, anxiety, and other psychiatric disorders. Finally, further research could be done to explore the potential for using DOM as a recreational drug.
Synthesis Methods
DOM was first synthesized in the 1960s by Alexander Shulgin and David Nichols. The synthesis of DOM involves several steps and requires the use of certain reagents. The first step involves the reaction of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-oneyphenylacetic acid with methylamine hydrochloride to form the intermediate (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-oney-4-methylaminobenzoic acid. This intermediate is then reacted with anhydrous potassium carbonate and phenylacetone to form the desired product, (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-oney-4-methoxyamphetamine.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-9-11-17(21-2)13(12-14)8-10-16(19)15-6-4-5-7-18(15)22-3/h4-12H,1-3H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGVWNVHZJFKLD-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
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